Deoxyfusapyrone

Descripción

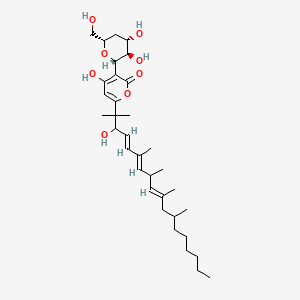

isolated from Fusarium semitectum; structure in first source

Propiedades

Número CAS |

156856-32-5 |

|---|---|

Fórmula molecular |

C34H54O8 |

Peso molecular |

590.8 g/mol |

Nombre IUPAC |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9E)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one |

InChI |

InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17+/t21?,24?,25-,27-,28?,31+,32-/m0/s1 |

Clave InChI |

MRMMGDLQIQYRDA-CKYNMZOQSA-N |

SMILES isomérico |

CCCCCCC(C)C/C(=C/C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C |

SMILES canónico |

CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C |

Origen del producto |

United States |

Foundational & Exploratory

Deoxyfusapyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium semitectum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone is a polyketide-derived secondary metabolite produced by the filamentous fungus Fusarium semitectum. First reported in 1994, this compound, along with its analogue fusapyrone, has garnered significant interest due to its notable antifungal properties.[1][2] Initially classified as an α-pyrone, its structure was later revised to that of a γ-pyrone.[3] this compound exhibits a selective and potent inhibitory activity against a range of plant pathogenic and mycotoxigenic fungi, making it a person of interest for the development of novel antifungal agents.[4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Fusarium semitectum, with a focus on detailed experimental protocols, quantitative data, and the underlying biosynthetic pathways.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is crucial for the identification and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₄O₈ | [1] |

| Molecular Weight | 590.8 g/mol | |

| UV λmax (MeOH) | 285 nm | [5][6] |

| ¹H NMR (400 MHz, CD₃OD) | See Table 2 | [3] |

| ¹³C NMR (100 MHz, CD₃OD) | See Table 3 | [3] |

| Optical Rotation | [α]D²⁰ -15.4 (c 0.5, CHCl₃) | |

| HR-FAB-MS | m/z 591.3897 [M+H]⁺ (Calcd. for C₃₄H₅₅O₈, 591.3897) | [3] |

Experimental Protocols

Fermentation of Fusarium semitectum

The production of this compound is achieved through solid-state fermentation of Fusarium semitectum (e.g., strain ITEM 393) on a grain-based substrate.[1][7][8]

a. Fungal Strain and Culture Maintenance:

-

Strain: Fusarium semitectum Berk. & Rav. (strain ITEM 393) is a known producer of this compound.[1][8]

-

Maintenance: The fungal strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4-6 weeks to ensure viability.

b. Inoculum Preparation:

-

Aseptically transfer a small piece of mycelial agar plug from a mature PDA culture of F. semitectum to a fresh PDA plate.

-

Incubate the plate at 25°C for 7-10 days, or until the mycelium covers the entire surface.

-

Prepare a spore suspension by adding sterile distilled water to the plate and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

c. Solid-State Fermentation:

-

Place 100 g of rice or wheat kernels in a 1 L Erlenmeyer flask and add 100 mL of distilled water.

-

Autoclave the flask at 121°C for 20 minutes to sterilize the substrate.

-

After cooling to room temperature, inoculate the sterilized substrate with 10 mL of the F. semitectum spore suspension.

-

Incubate the flask under static conditions at room temperature (approximately 25°C) for 4 weeks in the dark.[2]

Extraction and Isolation of this compound

The following protocol outlines the extraction and purification of this compound from the fermented substrate.

a. Extraction:

-

After the incubation period, dry the fermented rice culture and grind it into a fine powder.

-

Extract the powdered material with ethyl acetate (EtOAc) at room temperature for 24 hours. Repeat the extraction three times.

-

Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Purification by Column Chromatography:

-

Prepare a silica gel 60 (0.063-0.200 mm) column packed in a suitable non-polar solvent such as n-hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

-

n-hexane (100%)

-

n-hexane:EtOAc (9:1)

-

n-hexane:EtOAc (8:2)

-

n-hexane:EtOAc (7:3)

-

n-hexane:EtOAc (1:1)

-

EtOAc (100%)

-

-

Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3) and visualizing with a UV lamp (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing this compound based on the TLC analysis and concentrate them under reduced pressure to yield the purified compound.

HPLC Analysis

A reversed-phase HPLC method can be used for the quantitative analysis of this compound.[5][6]

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of methanol and water.

-

Quantification: Based on a calibration curve generated with a purified this compound standard.

Biological Activity

This compound exhibits significant antifungal activity against a variety of filamentous fungi.[4] It is particularly effective against several plant pathogenic and mycotoxigenic species.[4] However, it shows weak or no activity against yeasts and bacteria.[4] A summary of its minimum inhibitory concentrations (MICs) against selected fungi is presented in Table 4.

| Fungal Species | MIC (µg/mL) | Reference |

| Alternaria alternata | 3.12 - 12.5 | [4] |

| Aspergillus flavus | 6.25 - 25 | [4] |

| Aspergillus parasiticus | 0.78 - 6.25 | |

| Botrytis cinerea | 0.78 - 6.25 | [9] |

| Cladosporium cucumerinum | 3.12 - 12.5 | [4] |

| Penicillium brevicompactum | 0.78 - 6.25 | |

| Penicillium verrucosum | 6.25 - 25 | [4] |

Visualizations

Discovery and Isolation Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound from Fusarium semitectum.

References

- 1. researchgate.net [researchgate.net]

- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum [pubmed.ncbi.nlm.nih.gov]

- 5. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Deoxyfusapyrone: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone is a polyketide metabolite produced by various species of the fungal genus Fusarium, including Fusarium semitectum and Fusarium mangiferae.[1] Initially isolated in 1994, its chemical structure was later revised, solidifying its place as a γ-pyrone derivative with significant biological activity.[2][3] This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and experimental protocols related to this compound, tailored for professionals in the fields of natural product chemistry, mycology, and drug discovery.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A pivotal study in 2006 corrected the initially proposed α-pyrone structure to a γ-pyrone based on extensive 1D and 2D NMR analysis.[2][4]

Spectroscopic Data

The structural assignment of this compound is supported by the following NMR and MS data.

Table 1: NMR Spectroscopic Data for this compound (in CDCl₃) [4]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 2 | 178.1 | |

| 3 | 118.1 | |

| 4 | 182.4 | |

| 5 | 100.0 | 5.98, s |

| 6 | 164.2 | |

| 7 | 42.1 | 2.55, m |

| 8 | 124.9 | 5.10, d, 9.8 |

| 9 | 135.2 | |

| 10 | 39.8 | 2.15, m |

| 11 | 32.1 | 1.60, m |

| 12 | 124.8 | 5.08, d, 9.7 |

| 13 | 131.5 | |

| 14 | 39.7 | 1.95, m |

| 15 | 25.7 | 1.55, m |

| 16 | 16.0 | 0.85, d, 6.6 |

| 17 | 13.0 | 0.95, d, 6.8 |

| 18 | 17.7 | 1.05, s |

| 19 | 12.0 | 0.80, d, 6.6 |

| 20 | 22.7 | 1.08, s |

| 21 | 22.7 | 1.10, s |

| 1' | 73.2 | 4.65, d, 9.8 |

| 2' | 77.8 | 3.55, dd, 9.8, 8.8 |

| 3' | 86.9 | 3.80, t, 8.8 |

| 4' | 39.1 | 1.90, m; 1.50, m |

| 5' | 69.2 | 3.95, m; 3.45, m |

| 6' | 20.1 | 1.25, d, 6.2 |

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) established the molecular formula of this compound as C₃₄H₅₄O₈.[4]

Structure Elucidation Workflow

The logical process for determining the chemical structure of this compound is outlined below.

Chemical Properties

This compound is a white solid with a molecular weight of 582.8 g/mol . Its biological activity is a key chemical property, demonstrating significant antifungal capabilities.

Antifungal Activity

This compound exhibits potent inhibitory activity against a range of filamentous fungi, including important plant pathogens and mycotoxigenic species.[5][6] However, it is notably inactive against yeasts and the Gram-positive bacterium Bacillus megaterium.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi [7]

| Fungal Species | MIC (µg/mL) |

| Botrytis cinerea | 0.78 - 6.25 |

| Aspergillus parasiticus | 0.78 - 6.25 |

| Penicillium brevicompactum | 0.78 - 6.25 |

| Alternaria alternata | > 50 |

| Fusarium species | > 50 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Fusarium cultures.

-

Fungal Cultivation:

-

Inoculate a suitable strain of Fusarium semitectum or a related species onto autoclaved rice kernels.

-

Incubate at room temperature for 4 weeks.[3]

-

-

Extraction:

-

Extract the fungal culture with an organic solvent such as ethyl acetate or chloroform.

-

Concentrate the organic extract in vacuo to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of chloroform and methanol.

-

Monitor fractions by thin-layer chromatography (TLC) and bioassay (e.g., against Geotrichum candidum).[3]

-

Combine active fractions and subject to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).

-

Inoculate each well with a standardized suspension of the test fungus.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth.

Biosynthesis of this compound

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS).[1] The biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units. In Fusarium mangiferae, the PKS responsible for fusapyrone and this compound biosynthesis has been identified as FmPKS40.[1] The biosynthesis is also known to be regulated by epigenetic factors, specifically the H3K9 methyltransferase FmKmt1.[1]

Biological Impact and Future Directions

The potent and selective antifungal activity of this compound makes it a compelling candidate for further investigation in the development of new antifungal agents, particularly for agricultural applications. Structure-activity relationship (SAR) studies on this compound and its derivatives could lead to the design of novel compounds with improved efficacy and broader spectrum of activity.[7]

Logical Relationship of Antifungal Activity

The following diagram illustrates the direct biological effect of this compound on susceptible fungi.

References

- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition [mdpi.com]

- 2. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 5. [PDF] Isolation and Structure Elucidation of Neofusapyrone from a Marine-derived Fusarium species, and Structural Revision of Fusapyrone and this compound | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. An update to polyketide synthase and non-ribosomal synthetase genes and nomenclature in Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Deoxyfusapyrone against pathogenic fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of deoxyfusapyrone, a naturally occurring α-pyrone, against a range of pathogenic fungi. This compound, along with its parent compound fusapyrone, is a secondary metabolite primarily isolated from the fungus Fusarium semitectum.[1][2] These compounds have garnered interest for their significant antifungal properties, low zootoxicity, and potential applications in biotechnology and agriculture.[3] This document consolidates quantitative data, details key experimental protocols, and visualizes potential mechanisms and workflows to support further research and development.

Antifungal Spectrum of Activity

This compound demonstrates considerable inhibitory activity against a variety of filamentous fungi, including significant plant pathogens and mycotoxigenic species.[1][4] Notably, its efficacy is selective; it shows strong action against molds but is largely inactive against yeasts and the Gram-positive bacterium Bacillus megaterium in disk diffusion assays.[1][4]

The spectrum of susceptible fungi includes:

-

Plant Pathogens: Alternaria alternata, Ascochyta rabiei, Botrytis cinerea, Cladosporium cucumerinum, and Phoma tracheiphila.[1][4]

-

Mycotoxigenic Fungi: Aspergillus flavus, Aspergillus parasiticus, and Penicillium verrucosum.[1][4]

-

Agents of Human Mycoses: Various species of Aspergillus have shown high sensitivity.[1][4]

Interestingly, Fusarium species, the genus from which this compound is derived, are among the least sensitive to its effects.[1][4]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through minimum inhibitory concentration (MIC) assays against various fungal pathogens and toxicity assessments using the brine shrimp (Artemia salina) bioassay.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

| Fungal Species | MIC Range (µg/mL) at 24h | Reference |

| Botrytis cinerea | 0.78 - 6.25 | [3][5][6] |

| Aspergillus parasiticus | 0.78 - 6.25 | [3][6] |

| Penicillium brevi-compactum | 0.78 - 6.25 | [3][6] |

| Aspergillus fumigatus | 1.56 - 6.25 | [7] |

| Fusarium oxysporum | 1.56 - 6.25 | [7] |

| Verticillium dahliae | 1.56 - 6.25 | [7] |

Table 2: Zootoxicity of this compound and Related Compounds

| Compound | Assay Organism | LC₅₀ Value | Reference |

| This compound | Artemia salina | 37.1 µM | [1][4] |

| Fusapyrone | Artemia salina | Not toxic at 500 µM | [1][4] |

| Tetraacetyl derivative of this compound | Artemia salina | As toxic as this compound | [3] |

A structure-activity relationship study revealed that chemical modifications increasing the hydrophobicity of the parent molecule, such as pentaacetylation, led to a significant increase in zootoxicity in the Artemia salina bioassay.[3][6]

Hypothesized Mechanism of Action

While the precise molecular target of this compound remains under investigation, its antifungal activity suggests interference with crucial cellular processes in susceptible fungi.[5] Hypothesized mechanisms of action include the disruption of:

-

Cell Wall Synthesis: A common target for antifungal agents.

-

Cell Membrane Integrity: Potentially through the inhibition of ergosterol synthesis or other key membrane components.

-

Nucleic Acid or Protein Synthesis: Interference with essential metabolic pathways.

-

Induction of Apoptosis: Evidence suggests that some antifungal compounds can trigger programmed cell death in fungi through mitochondria-dependent pathways.[5]

Downstream cellular responses to this compound exposure may involve mitochondrial dysfunction, leading to altered oxygen consumption and the generation of reactive oxygen species (ROS), which contribute to cellular stress and death.[5]

Experimental Protocols

The following sections detail the generalized methodologies used to evaluate the antifungal and toxicological properties of this compound.

Antifungal activity is primarily assessed using disk diffusion assays for initial screening and broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

-

Disk Diffusion Assay:

-

A standardized inoculum of the test fungus is uniformly spread onto an appropriate agar medium (e.g., Potato Dextrose Agar).

-

Sterile paper disks (6 mm diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent.

-

The disks are placed on the inoculated agar surface.

-

Plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours.

-

Antifungal activity is determined by measuring the diameter of the zone of inhibition around the disk.

-

-

Broth Microdilution for MIC Determination:

-

The assay is performed in sterile 96-well microtiter plates.

-

A serial two-fold dilution of this compound is prepared in a suitable liquid medium (e.g., RPMI-1640 or Potato Dextrose Broth).

-

Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.

-

Positive (no drug) and negative (no fungus) controls are included.

-

Plates are incubated under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period (e.g., 24 or 48 hours).[3][6]

-

The brine shrimp lethality assay is a simple, rapid, and convenient method for the preliminary assessment of toxicity.

-

Artemia salina cysts (brine shrimp eggs) are hatched in artificial seawater under constant light and aeration for 24-48 hours.

-

Active nauplii (larvae) are collected and transferred to vials containing seawater.

-

This compound, dissolved in a solvent like DMSO, is added to the vials at various concentrations. A control group with only the solvent is included.

-

After a 24-hour exposure period, the number of dead and surviving nauplii in each vial is counted.

-

The data is used to calculate the LC₅₀ (lethal concentration for 50% of the population) value.[4]

Potential for Apoptosis Induction

Several antifungal agents exert their effects by inducing apoptosis, or programmed cell death, in fungal cells.[8] While not definitively proven for this compound, this remains a plausible mechanism. Key features of fungal apoptosis include DNA fragmentation, nuclear condensation, and the activation of metacaspases (caspase-like proteins in fungi, such as YCA1).[8][9] The process is often mediated by mitochondria, which release pro-apoptotic factors like apoptosis-inducing factor (AIF) in response to cellular stress.[9] Inhibitor-of-apoptosis proteins (IAPs), such as BIR1, act to suppress this pathway.[9] this compound could potentially trigger this cascade by causing mitochondrial stress.

Conclusion and Future Directions

This compound is a promising natural compound with selective and potent antifungal activity against several important plant and human fungal pathogens. Its low zootoxicity compared to some of its synthetic derivatives makes it an attractive candidate for further development.[3]

Future research should focus on elucidating the precise molecular mechanism of action. The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—could provide a holistic view of the cellular pathways perturbed by this compound.[5] Identifying its specific molecular target(s) is critical for understanding its fungistatic or fungicidal properties and for designing more potent and selective antifungal agents based on its α-pyrone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Apoptosis-Related Genes Reveals that Apoptosis Functions in Conidiation and Pathogenesis of Fusarium pseudograminearum - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyfusapyrone: A Technical Guide to its Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the Fusarium genus, has demonstrated significant antifungal activity against a range of filamentous fungi.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, detailed experimental protocols for its evaluation, and an exploration of its potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Antifungal Spectrum of this compound

This compound exhibits a broad spectrum of activity against various fungal species, including important plant pathogens and species responsible for human mycoses.[1][2][3] However, it shows selectivity, with some fungal groups and bacteria being notably less sensitive or completely insensitive.

Quantitative Antifungal Activity

The potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that visibly inhibits fungal growth. The available MIC data for this compound against several fungal species are summarized in the table below.

| Fungal Species | MIC (µg/mL) | Reference |

| Botrytis cinerea | 0.78 - 6.25 | [2][4][5] |

| Aspergillus parasiticus | 0.78 - 6.25 | [4][5] |

| Penicillium brevicompactum | 0.78 - 6.25 | [4][5] |

Qualitative Antifungal Spectrum

The following table summarizes the known spectrum of this compound's activity, categorizing organisms as either sensitive or insensitive based on published research.[1][2][3]

| Organism | Activity |

| Alternaria alternata | Sensitive |

| Ascochyta rabiei | Sensitive |

| Aspergillus flavus | Sensitive |

| Aspergillus fumigatus | Sensitive |

| Botrytis cinerea | Sensitive |

| Candida spp. | Species-specific variability |

| Cladosporium cucumerinum | Sensitive |

| Cryptococcus neoformans | Sensitive |

| Penicillium verrucosum | Sensitive |

| Phoma tracheiphila | Sensitive |

| Fusarium spp. | Least sensitive |

| Plant-isolated yeasts | Inactive |

| Bacillus megaterium | Inactive |

Experimental Protocols

Accurate determination of the antifungal spectrum of a compound like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for most filamentous fungi) at a suitable temperature (e.g., 28-35°C) until sufficient sporulation is observed.

-

Spores (conidia) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

The resulting suspension is filtered through sterile gauze to remove hyphal fragments.

-

The spore concentration is adjusted to a final concentration of approximately 1-5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric methods.

-

The final inoculum is prepared by diluting the stock suspension in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL.

2. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

A series of two-fold dilutions of the stock solution is prepared in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal suspension.

-

The final volume in each well is typically 200 µL.

-

A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

-

The plates are incubated at a suitable temperature (e.g., 35°C) for a duration appropriate for the fungus being tested (typically 24-72 hours).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

1. Preparation of Fungal Inoculum:

-

A standardized fungal inoculum is prepared as described for the broth microdilution assay.

2. Inoculation of Agar Plates:

-

The surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose) is evenly inoculated with the fungal suspension using a sterile swab.

3. Application of Disks:

-

Sterile paper disks of a standard diameter are impregnated with a known concentration of this compound.

-

The impregnated disks are placed firmly on the surface of the inoculated agar plate.

4. Incubation:

-

The plates are incubated under appropriate conditions (temperature and duration) to allow for fungal growth and diffusion of the compound from the disk.

5. Interpretation of Results:

-

The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area of no fungal growth) around the disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Visualizations

Experimental Workflow for Antifungal Spectrum Determination

The following diagram illustrates a typical workflow for determining the antifungal spectrum of a novel compound like this compound.

Caption: Workflow for determining the antifungal spectrum of a compound.

Potential Fungal Signaling Pathway as an Antifungal Target

While the precise molecular target of this compound is not yet fully elucidated, many antifungal agents act by disrupting key signaling pathways essential for fungal growth, stress response, and virulence. The diagram below illustrates a generalized representation of a fungal stress response pathway that could be a potential target.

Caption: A generalized fungal stress response signaling pathway.

Mechanism of Action

The exact mechanism of action for this compound is still under investigation.[1] However, as an α-pyrone, it is hypothesized to interfere with essential cellular processes in susceptible fungi.[1] The selectivity of its action, being effective against filamentous fungi but not certain yeasts or bacteria, suggests that it may target pathways or structures unique to these sensitive organisms.[1][2][3] Potential mechanisms could involve the inhibition of key enzymes or the disruption of cell membrane integrity or cell wall synthesis.[1]

Conclusion

This compound is a promising natural product with a significant and selective antifungal spectrum. Its activity against a variety of plant pathogenic and mycotoxigenic fungi, as well as agents of human mycoses, warrants further investigation for potential applications in agriculture and medicine. Future research should focus on elucidating its precise mechanism of action, which will be crucial for its development as a therapeutic agent and for understanding potential resistance mechanisms. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal candidates.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. njccwei.com [njccwei.com]

- 5. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

Deoxyfusapyrone Biosynthesis in Fusarium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone and its hydroxylated analog, fusapyrone, are polyketide-derived secondary metabolites produced by various Fusarium species, notably Fusarium mangiferae and Fusarium semitectum.[1] These α-pyrone compounds exhibit significant antifungal properties, making their biosynthetic pathway a subject of interest for the development of novel antifungal agents.[2][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic architecture of the biosynthetic gene cluster, the proposed enzymatic functions, its regulation by environmental factors, and detailed experimental protocols for its study.

The this compound Biosynthetic Gene Cluster (FPY)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the FPY cluster. In Fusarium mangiferae, this cluster is essential for the production of both fusapyrone and this compound.[4][5] The core of this cluster is a highly reducing polyketide synthase (PKS), FmPKS40 (also referred to as FmFPY1).[1][4] The FPY cluster is comprised of seven genes, including the PKS and putative tailoring enzymes.[5]

Table 1: Genes of the this compound (FPY) Biosynthetic Gene Cluster in Fusarium mangiferae

| Gene Name | Putative Function | Notes |

| FmPKS40 (FmFPY1) | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the initial assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA.[1][4] |

| FPY3 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |

| FPY4 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |

| FPY5 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |

| FPY6 | Probable tailoring enzyme | Function not yet experimentally confirmed.[1] |

| Other Genes | Transporter, Transcription Factor | Putative roles based on cluster architecture, but specific functions in this compound biosynthesis are not yet elucidated. |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a classic example of a polyketide pathway. The proposed pathway initiates with the loading of a starter unit, acetyl-CoA, onto the core enzyme, FmPKS40. This is followed by the sequential addition of ten malonyl-CoA extender units through Claisen condensations.[1][6] The highly reducing nature of FmPKS40 suggests that it contains domains for ketoreduction, dehydration, and enoylreduction, which program the modifications of the growing polyketide chain. The final undecaketide is then likely released and cyclized to form the characteristic α-pyrone ring of this compound. Further modifications, such as glycosylation and methylation, are putatively carried out by the tailoring enzymes encoded by other genes within the FPY cluster, leading to the diversity of fusapyrone-related compounds.[6]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues, with nitrogen availability being a key factor.

Nitrogen Repression

The biosynthesis of fusapyrone and this compound in Fusarium mangiferae is subject to nitrogen metabolite repression.[4][7] High concentrations of readily available nitrogen sources, such as glutamine and sodium nitrate, repress the expression of the FPY gene cluster and, consequently, the production of these secondary metabolites.[4][7] Conversely, cultivation in nitrogen-limiting conditions induces the biosynthesis of fusapyrone and this compound.[4]

Role of the TOR Signaling Pathway and Chromatin Remodeling

The Target of Rapamycin (TOR) signaling pathway is a central regulator of cellular growth and metabolism in response to nutrient availability in fungi.[2][6][8] In Fusarium, the TOR kinase plays a crucial role in mediating nitrogen signaling.[4][8][9] Under nitrogen-sufficient conditions, the TOR kinase is active and signals to repress the expression of genes involved in the utilization of alternative nitrogen sources and the biosynthesis of certain secondary metabolites. This repression is often mediated through the global nitrogen regulator AreA.[8]

Furthermore, chromatin remodeling plays a critical role in the regulation of the FPY cluster. The histone H3K9 methyltransferase, FmKmt1, is essential for the biosynthesis of fusapyrone and this compound.[4][10] Deletion of the FmKmt1 gene leads to a significant reduction in the production of these compounds, suggesting that H3K9 trimethylation (H3K9me3), a hallmark of heterochromatin, is required for the activation of the FPY gene cluster.[4][10] This indicates a complex interplay between nutrient sensing, signal transduction, and epigenetic regulation in controlling this compound biosynthesis.

Quantitative Data

The production of fusapyrone and this compound is significantly influenced by the concentration and source of nitrogen.

Table 2: Production of Fusapyrone and this compound by F. mangiferae under Different Nitrogen Conditions

| Nitrogen Source | Concentration (mM) | Fusapyrone Production (Relative Units) | This compound Production (Relative Units) |

| Sodium Nitrate (NaNO₃) | 6 | High | High |

| Sodium Nitrate (NaNO₃) | 120 | Not Detected | Not Detected |

| Glutamine | 6 | Below Quantitation Level | Below Quantitation Level |

| Glutamine | 60 | Not Detected | Not Detected |

Data adapted from Atanasoff-Kardjalieff et al., 2021.[7] The production levels were determined by HPLC-HRMS after 7 days of cultivation.[7]

Experimental Protocols

Fungal Strains and Culture Conditions for this compound Production

-

Fungal Strain: Fusarium mangiferae wild-type strain (e.g., MRC7560).

-

Culture Medium: For inducing conditions, use a minimal medium such as ICI medium supplemented with a low concentration of a non-preferred nitrogen source (e.g., 6 mM NaNO₃).[7] For repressing conditions, use the same medium supplemented with a high concentration of a preferred nitrogen source (e.g., 60 mM glutamine or 120 mM NaNO₃).[7]

-

Incubation: Cultures are typically grown in liquid medium at 28-30°C for 5-7 days in the dark with shaking.[7]

Extraction and Analysis of this compound

This protocol is based on methods described for the analysis of fusapyrone and this compound.[2]

-

Extraction:

-

Lyophilize the fungal mycelium and culture filtrate.

-

Extract the lyophilized material with a suitable organic solvent, such as a mixture of acetonitrile, water, and acetic acid (e.g., 79:20:1, v/v/v).[9]

-

Sonicate or shake the mixture for 1-2 hours.

-

Centrifuge the mixture to pellet the fungal biomass and debris.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

HPLC-MS/MS Analysis:

-

Column: A C18 reverse-phase column is suitable for the separation of fusapyrone and this compound.[2]

-

Mobile Phase: A gradient of methanol and water is commonly used.[2]

-

Detection: A UV detector set at 285 nm can be used for quantification, as both compounds have a characteristic absorption maximum at this wavelength.[2] Mass spectrometry (e.g., ESI-MS/MS) should be used for confirmation and accurate mass determination.

-

Gene Knockout in Fusarium mangiferae via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This is a general protocol for ATMT in Fusarium species, which can be adapted for knocking out genes in the FPY cluster.

-

Construct the Knockout Cassette:

-

Amplify the 5' and 3' flanking regions (approx. 1 kb each) of the target gene (e.g., FmPKS40) from F. mangiferae genomic DNA.

-

Amplify a selection marker cassette (e.g., hygromycin B resistance gene, hph).

-

Fuse the three fragments (5' flank - hph - 3' flank) using fusion PCR or Gibson assembly.

-

-

Clone into a Binary Vector:

-

Clone the assembled knockout cassette into a binary vector suitable for Agrobacterium-mediated transformation (e.g., pCAMBIA series).

-

-

Transform Agrobacterium tumefaciens:

-

Transform a suitable A. tumefaciens strain (e.g., AGL-1) with the binary vector via electroporation or heat shock.

-

-

Co-cultivation:

-

Grow the transformed A. tumefaciens in induction medium containing acetosyringone.

-

Mix the induced A. tumefaciens culture with freshly harvested F. mangiferae conidia.

-

Plate the mixture on a co-cultivation medium (e.g., cellophane-overlaid PDA) and incubate for 2-3 days.

-

-

Selection of Transformants:

-

Transfer the cellophane membrane to a selection medium containing an appropriate antibiotic (e.g., hygromycin B) to select for fungal transformants and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of Agrobacterium.

-

Subculture resistant colonies to fresh selection plates to obtain pure cultures.

-

-

Verification of Gene Knockout:

-

Extract genomic DNA from the putative transformants.

-

Confirm the homologous recombination event and the absence of the wild-type gene by PCR using primers flanking the insertion site and internal to the target gene.

-

Further confirmation can be obtained by Southern blot analysis.

-

Conclusion and Future Perspectives

The this compound biosynthesis pathway in Fusarium represents a well-regulated system that is intricately linked to the primary metabolism of the fungus, particularly nitrogen sensing. While the core PKS and the role of nitrogen in regulating the FPY cluster have been established, the precise functions of the tailoring enzymes remain to be elucidated. Future research should focus on the biochemical characterization of these enzymes to fully understand the catalytic cascade leading to the final array of fusapyrone derivatives. Furthermore, a deeper understanding of the signaling pathways that connect nitrogen sensing to the epigenetic regulation of the FPY cluster will provide a more complete picture of how Fusarium controls the production of these bioactive secondary metabolites. This knowledge will be invaluable for the potential biotechnological production of this compound and its derivatives for applications in agriculture and medicine.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TOR signaling pathway regulates vegetative development and virulence in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. A Nitrogen Response Pathway Regulates Virulence Functions in Fusarium oxysporum via the Protein Kinase TOR and the bZIP Protein MeaB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Enigma: An In-depth Technical Guide to the Unknown Mechanism of Action of Deoxyfusapyrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone, a polyketide secondary metabolite produced by various Fusarium species, presents a compelling case for investigation in the field of antifungal drug discovery.[1][2][3] First isolated from rice cultures of Fusarium semitectum, this α-pyrone derivative has demonstrated significant and selective antifungal activity against a range of filamentous fungi, including important plant pathogens and mycotoxigenic species.[2][3][4][5] Despite its potential, the precise molecular mechanism by which this compound exerts its antifungal effects remains largely unelucidated, representing a critical knowledge gap and a promising area for future research. This technical guide synthesizes the current understanding of this compound's biological activity, provides available quantitative data, details relevant experimental protocols, and outlines the known biosynthetic pathway, offering a comprehensive resource for researchers aiming to decode its mechanism of action.

Biological Activity and Spectrum of Action

This compound exhibits a selective and potent antifungal profile. It is notably active against a variety of filamentous fungi while displaying inactivity towards yeasts and the Gram-positive bacterium Bacillus megaterium.[1][2][3][5] This selectivity suggests a mechanism of action that targets a pathway or structure unique to susceptible fungi.

Antifungal Efficacy

Studies have consistently demonstrated the efficacy of this compound against several key fungal species. It shows considerable inhibitory activity against plant pathogenic fungi such as Alternaria alternata and Botrytis cinerea, as well as mycotoxigenic fungi like Aspergillus flavus and Penicillium verrucosum.[1][2][3][5] Furthermore, it has shown promising activity against fungi responsible for human mycoses, with Aspergillus species being particularly sensitive.[2][3] Interestingly, Fusarium species, the producers of this compound, are among the least sensitive to the compound.[2][3]

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the available MIC data for this compound against various fungal species.

| Fungal Species | Minimum Inhibitory Concentration (MIC) at 24h (µg/mL) | Reference |

| Botrytis cinerea | 0.78 - 6.25 | [2][4] |

| Aspergillus parasiticus | 0.78 - 6.25 | [2][4] |

| Penicillium brevicompactum | 0.78 - 6.25 | [2][4] |

Hypothesized Mechanisms of Action

While the exact molecular target of this compound is yet to be identified, its biological activity profile allows for several plausible hypotheses regarding its mechanism of action. The selective action against filamentous fungi suggests interference with processes such as:

-

Cell Wall Synthesis: Targeting enzymes crucial for the integrity of the fungal cell wall.

-

Cell Membrane Integrity: Disrupting the synthesis of essential membrane components like ergosterol.

-

Nucleic Acid Synthesis: Inhibiting enzymes involved in DNA or RNA replication and transcription.

-

Essential Enzymatic Activities: Acting as an inhibitor for key metabolic enzymes vital for fungal survival.

Structure-Activity Relationships

Initial structure-activity relationship (SAR) studies have provided some insights into the chemical features of this compound that are crucial for its biological activity. A study involving a tetraacetyl derivative of this compound found that this modification did not diminish its toxicity in brine shrimp bioassays, suggesting that the core structure is essential for its activity.[4] The hydrophobicity of the molecule also appears to be a contributing factor to its biological activity.[4] Further research with a broader range of derivatives is necessary to fully delineate the SAR of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that have been and can be used to investigate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on standard microdilution methods to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

a. Fungal Strains and Culture Conditions:

-

Obtain desired fungal strains (e.g., Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum) from a reputable culture collection.

-

Maintain fungal cultures on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (typically 25-28°C).

-

Prepare spore suspensions by flooding mature cultures with sterile saline containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

b. Preparation of this compound Solutions:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 1 mg/mL).

-

Perform serial twofold dilutions of the stock solution in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640).

c. Assay Procedure:

-

Inoculate each well of the microtiter plate containing the diluted this compound with the prepared fungal spore suspension.

-

Include positive controls (fungal suspension without the compound) and negative controls (broth medium only).

-

Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) for 24 to 72 hours.

-

Determine the MIC as the lowest concentration of this compound at which no visible fungal growth is observed.

Brine Shrimp (Artemia salina) Lethality Bioassay

This assay is a simple, rapid, and low-cost method to assess the general toxicity of a compound.

a. Hatching of Brine Shrimp:

-

Hatch brine shrimp cysts in artificial seawater (3.8% w/v sea salt in distilled water) under constant aeration and illumination for 48 hours.

b. Assay Procedure:

-

Prepare various concentrations of this compound in artificial seawater.

-

Transfer 10-15 nauplii (larvae) into each vial containing the test solutions.

-

Include a positive control (e.g., potassium dichromate) and a negative control (artificial seawater).

-

After 24 hours of incubation, count the number of dead nauplii.

-

Calculate the LC50 (lethal concentration for 50% of the population).

Biosynthesis of this compound

This compound is a polyketide, synthesized by a multi-domain enzyme complex called polyketide synthase (PKS). The biosynthetic gene cluster for fusapyrone and this compound has been identified in Fusarium mangiferae.

The key enzyme, a highly reducing PKS encoded by the FmPKS40 (also known as FmFPY1) gene, is responsible for the assembly of the polyketide backbone.[1] The biosynthesis is proposed to start with an acetyl-CoA starter unit, followed by the iterative addition of ten malonyl-CoA extender units.[1] The production of this compound has been shown to be repressed by high concentrations of nitrogen.[6]

Future Research Directions and Conclusion

The investigation into the mechanism of action of this compound is at a nascent stage, offering a fertile ground for discovery. Future research should prioritize the identification of its specific molecular target(s). Methodologies such as affinity chromatography, yeast-three-hybrid screening, and computational docking studies could be employed to achieve this. A deeper understanding of its biosynthetic pathway could also provide clues to its mode of action.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Deoxyfusapyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone, a naturally occurring α-pyrone produced by fungi of the Fusarium genus, has garnered attention for its notable antifungal properties. While its efficacy against various fungal pathogens is documented, a comprehensive understanding of its cytotoxic potential against mammalian cell lines remains largely unexplored in publicly available literature. This technical guide synthesizes the current, albeit limited, knowledge on the cytotoxicity of this compound, provides detailed experimental protocols for its evaluation, and posits potential mechanisms of action to guide future research endeavors. The conspicuous absence of extensive cytotoxicity data, such as IC50 values against cancer and normal mammalian cell lines, underscores a significant research gap and an opportunity for novel investigations in the field of drug discovery.

Introduction

This compound is a secondary metabolite first isolated from Fusarium semitectum. Structurally, it belongs to the α-pyrone class of compounds, which are known to exhibit a wide range of biological activities. The primary focus of research on this compound has been its considerable antifungal activity against several plant pathogenic and mycotoxigenic filamentous fungi[1]. However, for any natural product to be considered for therapeutic development, a thorough evaluation of its toxicological profile, particularly its cytotoxicity against mammalian cells, is imperative. This guide aims to provide a foundational resource for researchers initiating such studies.

Quantitative Cytotoxicity Data

Table 1: Acute Toxicity of this compound in Artemia salina

| Bioassay Organism | Compound | LC50 (Lethal Concentration, 50%) | Reference |

| Artemia salina (brine shrimp) | This compound | 37.1 µM | [1][2] |

This LC50 value suggests a degree of toxicity to this invertebrate model, which is often used as a preliminary screen for potential cytotoxic compounds. However, it is not a direct measure of cytotoxicity in mammalian cells and should be interpreted with caution. Further studies are essential to determine the effect of this compound on the viability of various human and animal cell lines.

Experimental Protocols for Cytotoxicity Assessment

To facilitate further research, this section provides a detailed, generalized protocol for determining the cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a selected cell line.

Materials:

-

Selected mammalian cell line (e.g., HeLa, A549, MCF-7)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the absence of specific studies on this compound's cytotoxic mechanism in mammalian cells, we can speculate on potential pathways based on the known activities of other pyrone-containing compounds and general mechanisms of cytotoxicity. Many natural products exert their anticancer effects by inducing apoptosis (programmed cell death).

Hypothesized Apoptotic Pathway

A plausible hypothesis is that this compound could induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The intrinsic pathway is a common target for chemotherapeutic agents.

Diagram 1: Hypothetical Intrinsic Apoptosis Pathway Induced by this compound

In this speculative pathway, this compound could induce cellular stress, leading to the modulation of the Bcl-2 family of proteins. This would result in an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, causing mitochondrial outer membrane permeabilization and the release of cytochrome c. The released cytochrome c would then trigger the formation of the apoptosome and the activation of caspase-3, a key executioner caspase, ultimately leading to apoptosis.

Experimental Workflow for Investigating Cytotoxicity

A logical workflow is crucial for systematically evaluating the cytotoxic properties of this compound.

Diagram 2: Experimental Workflow for this compound Cytotoxicity Studies

This workflow outlines a systematic approach, starting from the selection of appropriate cell lines, moving to the determination of IC50 values, and then proceeding to more in-depth mechanistic studies if significant cytotoxicity is observed.

Conclusion and Future Directions

The preliminary toxicological data on this compound is currently limited to a single study in a non-mammalian system. While this suggests the potential for bioactivity, it highlights a critical need for comprehensive in vitro cytotoxicity studies using a panel of human and animal cell lines, including both cancerous and non-cancerous cells. The experimental protocols and hypothetical frameworks provided in this guide are intended to serve as a starting point for researchers to systematically investigate the cytotoxic potential of this compound. Future studies should aim to:

-

Determine the IC50 values of this compound across a diverse range of mammalian cell lines.

-

Elucidate the specific mechanism of cell death (e.g., apoptosis, necrosis, autophagy).

-

Identify the molecular targets and signaling pathways involved in its cytotoxic effects.

Such research will be invaluable in determining whether this compound or its derivatives hold promise as novel therapeutic agents.

References

Deoxyfusapyrone Production Beyond Fusarium semitectum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of fungal strains, other than Fusarium semitectum, that are known producers of the bioactive secondary metabolite, deoxyfusapyrone. This document details the producing organisms, biosynthetic pathways, cultivation and extraction protocols, and quantitative data to support further research and development in the fields of natural product chemistry and drug discovery.

This compound Producing Fungal Strains

While Fusarium semitectum is the most cited producer of this compound, other fungal species have been identified as sources of this valuable compound. Notably, research has confirmed the production of this compound by Fusarium mangiferae and a marine-derived fungus identified as Fusarium sp. FH-146.[1][2][3]

These findings are significant as they expand the potential sources for obtaining this compound and suggest that the genetic machinery for its production may be present in other related fungal species.

Biosynthesis of this compound

This compound, along with its structural analog fusapyrone, is a polyketide-derived secondary metabolite.[1] Its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units, a process orchestrated by a polyketide synthase (PKS) enzyme.[1]

In Fusarium mangiferae, the gene cluster responsible for fusapyrone and this compound biosynthesis has been identified, with the key enzyme being a highly reducing PKS encoded by the gene FmPKS40 (also known as FmFPY1).[1][4] The proposed biosynthetic pathway involves the sequential addition of ten malonyl-CoA units to an acetyl-CoA starter unit.[1] The resulting polyketide chain undergoes a series of modifications, including cyclization and dehydration, to form the characteristic γ-pyrone ring of this compound.[1][2]

The regulation of this biosynthetic pathway is influenced by environmental factors. Studies in F. mangiferae have shown that the production of both fusapyrone and this compound is repressed by high concentrations of nitrogen.[3][4] Specifically, cultivation in media with low nitrate concentrations was found to be conducive to the production of these compounds.[3][4][5]

Biosynthetic Pathway of this compound

Experimental Protocols

Fungal Cultivation for this compound Production

Objective: To cultivate fungal strains under conditions optimized for this compound production.

Materials:

-

This compound-producing fungal strain (e.g., Fusarium mangiferae)

-

Solid or liquid culture medium (see Table 1 for examples)

-

Sterile culture flasks or plates

-

Incubator

Procedure (adapted from studies on F. semitectum and F. mangiferae):

-

Inoculation: Inoculate the chosen culture medium with the fungal strain. For solid media like autoclaved rice, introduce a small agar plug of a fresh fungal culture.[6][7] For liquid media, a spore suspension or mycelial fragments can be used.

-

Incubation: Incubate the cultures at room temperature (approximately 25-30°C) for a period of 4 weeks for solid cultures[6][7] or 7 days for liquid cultures.[3][4]

-

Environmental Conditions: Maintain the cultures in the dark.[3] For liquid cultures, continuous shaking may be required to ensure proper aeration.

-

Nitrogen Source: For enhanced production in F. mangiferae, utilize a low nitrogen medium, such as ICI medium supplemented with 6 mM NaNO₃.[3][4][5]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from fungal cultures.

Materials:

-

Fungal culture (solid or liquid)

-

Organic solvent (e.g., ethyl acetate, methanol)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Extraction:

-

Solid Culture: Macerate the solid culture and extract with an appropriate organic solvent. Repeat the extraction process multiple times to ensure complete recovery.

-

Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate with an immiscible organic solvent like ethyl acetate. The mycelium can also be extracted separately.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., petroleum ether-ethyl acetate) to separate the different components.

-

TLC Analysis: Monitor the fractions from the column chromatography using TLC to identify those containing this compound.

-

HPLC Purification: For higher purity, the fractions containing this compound can be further purified using preparative HPLC. A C18 reverse-phase column is commonly used with a methanol-water mobile phase.[8]

-

Experimental Workflow for this compound Production and Analysis

Quantitative Data on this compound Production

Quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography (HPLC).[8] A C18 reverse-phase column with a methanol-water mobile phase and UV detection at 285 nm has been shown to be effective for the simultaneous quantification of fusapyrone and this compound.[8] The recovery rates for this method are high, ranging from 99% to 101% for this compound.[8][9]

| Fungal Strain | Culture Medium | Incubation Time | This compound Yield | Reference |

| Fusarium mangiferae | ICI liquid medium + 6 mM NaNO₃ | 7 days | High levels detected (specific quantity not stated) | [3][4] |

| Fusarium mangiferae | ICI liquid medium + 60 mM Glutamine | 7 days | Not detected | [3][4] |

| Fusarium mangiferae | ICI liquid medium + 120 mM NaNO₃ | 7 days | Not detected | [3][4] |

| Fusarium semitectum | Autoclaved rice kernels | 4 weeks | Sufficient for isolation and characterization | [6][7] |

| Fusarium sp. FH-146 | Sterilized unpolished rice | 3 weeks | 2.5 mg isolated from 580 g of culture | [10] |

Table 1: Summary of this compound Production by Different Fungal Strains and Conditions.

Conclusion

The identification of this compound production in Fusarium mangiferae and a marine-derived Fusarium species opens new avenues for the sustainable production of this promising antifungal compound. Understanding the biosynthetic pathway and the influence of culture conditions, particularly nitrogen availability, provides a basis for optimizing yields through metabolic engineering and fermentation process development. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further investigation into other Fusarium species and related genera may reveal additional novel producers of this and other bioactive pyrones.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. scilit.com [scilit.com]

- 3. Frontiers | Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae [frontiersin.org]

- 4. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum [pubmed.ncbi.nlm.nih.gov]

- 8. High performance liquid chromatography for the analysis of fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Deoxyfusapyrone: A Technical Guide to its Natural Sources, Analogs, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone, a polyketide metabolite primarily produced by fungi of the Fusarium genus, has garnered significant interest in the scientific community due to its notable antifungal properties. This technical guide provides an in-depth overview of the natural sources of this compound, its known analogs, and their comparative biological activities. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of these compounds are presented, alongside visualizations of key pathways and workflows to facilitate a comprehensive understanding for researchers in the fields of natural product chemistry, mycology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite predominantly isolated from fungal species. The primary and most well-documented producer is Fusarium semitectum, a plant pathogen found in various agricultural settings.[1][2] It has been isolated from rice cultures of this fungus.[1][2] Other Fusarium species, including marine-derived strains, have also been identified as producers of this compound and its analogs.[3]

Analogs of this compound

Several analogs of this compound have been identified, either as co-metabolites from natural sources or through synthetic modifications. The most prominent analogs include:

-

Fusapyrone: Often found alongside this compound, fusapyrone is a closely related analog that has also demonstrated significant antifungal activity.[1][2]

-

Neofusapyrone: Isolated from a marine-derived Fusarium species, neofusapyrone represents another naturally occurring analog with antimicrobial properties.[3]

-

Synthetic Derivatives: Chemical modifications of the this compound scaffold have been explored to investigate structure-activity relationships. These include acetylated derivatives and other modifications to the pyrone ring and side chains.[4]

Quantitative Biological Activity

The primary biological activity of this compound and its analogs is their antifungal effect against a range of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| This compound | Botrytis cinerea | 0.78 - 6.25 | [5][6] |

| Aspergillus parasiticus | 0.78 - 6.25 | [5][6] | |

| Penicillium brevicompactum | 0.78 - 6.25 | [5][6] | |

| Fusapyrone | Botrytis cinerea | 0.78 - 6.25 | [5][6] |

| Aspergillus parasiticus | 0.78 - 6.25 | [5][6] | |

| Penicillium brevicompactum | 0.78 - 6.25 | [5][6] |

Experimental Protocols

Isolation and Purification of this compound from Fusarium semitectum

This protocol is based on methods described for the extraction and purification of pyrones from fungal cultures.[1][3][7]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fungal Culture: Fusarium semitectum is cultured on autoclaved rice kernels for approximately four weeks at room temperature.[1]

-

Extraction: The fungal culture is extracted with a suitable organic solvent, such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

-

Initial Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, typically hexane-ethyl acetate, is used to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified using high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a methanol-water gradient. The purity and identity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound Analogs

A convergent and modular synthetic strategy has been developed for the construction of this compound diastereoisomers.[8] This approach allows for the parallel synthesis of a library of stereoisomers for structure-activity relationship studies.

Synthetic Strategy for this compound Analogs

Caption: Convergent synthesis of this compound analogs.

Methodology:

-

Synthesis of the Pyrone Moiety: The central pyrone ring is synthesized as a separate fragment.

-

Synthesis of the Polyene Side Chain: The complex polyene side chain is also synthesized independently. This allows for the introduction of stereochemical variations.

-

Fragment Coupling: The pyrone moiety and the polyene side chain are then coupled together to form the final this compound analog. This modular approach facilitates the creation of a diverse library of analogs for biological screening.[8]

Antifungal Susceptibility Testing

The antifungal activity of this compound and its analogs can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), with some modifications for natural products.

Caption: Conceptual biosynthetic pathway of this compound.

The biosynthesis is initiated by a Polyketide Synthase (PKS) that iteratively condenses acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. This backbone is then subjected to a series of modifications by tailoring enzymes, such as oxygenases and reductases, encoded by other genes within the FPY cluster. These modifications lead to the cyclization and formation of the final this compound structure. The entire process is tightly regulated, and its expression can be influenced by environmental factors.

Conclusion

This compound and its analogs represent a promising class of natural products with significant antifungal activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers working on the discovery and development of new antifungal agents. Further investigation into the structure-activity relationships of a wider range of synthetic analogs and a more detailed elucidation of the biosynthetic pathway will be crucial for realizing the full therapeutic potential of this fascinating family of fungal metabolites.

References

- 1. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyfusapyrone Gene Cluster Identification in Fusarium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone and its precursor fusapyrone are polyketide-derived α-pyrones produced by several species of the fungal genus Fusarium, notably Fusarium mangiferae and Fusarium semitectum. These secondary metabolites have garnered interest due to their antifungal properties. The identification and characterization of the biosynthetic gene cluster (BGC) responsible for their production are critical for understanding their regulation, optimizing their yield, and exploring their potential for biotechnological applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound BGC in Fusarium, detailing the genes involved, regulatory mechanisms, and in-depth experimental protocols for its identification and functional analysis.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a set of genes co-located in a specific region of the fungal chromosome, known as a biosynthetic gene cluster. In Fusarium mangiferae, this cluster is centered around a key enzyme, a polyketide synthase (PKS), and includes several other genes responsible for the modification, transport, and regulation of the final products.

Core Biosynthetic Gene

The central enzyme in the pathway is the polyketide synthase FmPKS40.[1][2][3] Fungal PKS enzymes function iteratively to assemble a polyketide chain from simple acyl-CoA precursors. The specific domains within FmPKS40 dictate the structure of the initial polyketide backbone that is subsequently modified to form fusapyrone and this compound.

Ancillary Genes in the Putative Cluster

Co-expression studies in F. mangiferae have delineated a putative seven-gene cluster surrounding the core PKS gene.[1] While the specific functions of each of these "FmFPY" genes have not all been experimentally verified, their roles can be inferred based on typical fungal secondary metabolite BGC structures.[1][2][4]

Table 1: Putative Genes in the Fusarium mangiferae this compound (FPY) Gene Cluster

| Gene Name (Putative) | Proposed Function | Rationale |

| FmPKS40 | Polyketide Synthase (PKS) | Core enzyme responsible for synthesizing the polyketide backbone. Deletion abolishes fusapyrone production.[1] |

| FmFPY1-7 | Tailoring Enzymes | Includes oxidoreductases (e.g., P450 monooxygenases, dehydrogenases) that modify the PKS product.[1][2] |